3-(4-Formylphenyl)picolinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

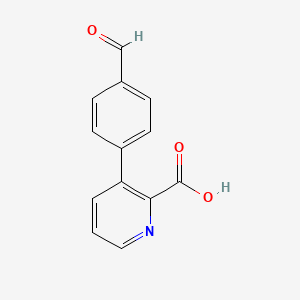

3-(4-Formylphenyl)picolinic acid is an organic compound with the molecular formula C13H9NO3 It is a derivative of picolinic acid, where a formyl group is attached to the phenyl ring at the para position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Formylphenyl)picolinic acid typically involves the formylation of 4-bromobenzaldehyde followed by a Suzuki-Miyaura coupling reaction with picolinic acid. The reaction conditions for the Suzuki-Miyaura coupling include the use of a palladium catalyst, a base such as potassium carbonate, and a boronic acid derivative under an inert atmosphere .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(4-Formylphenyl)picolinic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

Oxidation: 3-(4-Carboxyphenyl)picolinic acid.

Reduction: 3-(4-Hydroxymethylphenyl)picolinic acid.

Substitution: 3-(4-Nitrophenyl)picolinic acid or 3-(4-Halophenyl)picolinic acid.

Wissenschaftliche Forschungsanwendungen

3-(4-Formylphenyl)picolinic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a ligand in coordination chemistry.

Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.

Wirkmechanismus

The mechanism of action of 3-(4-Formylphenyl)picolinic acid involves its ability to act as a ligand, binding to metal ions and forming coordination complexes. These complexes can interact with biological molecules, such as enzymes and proteins, altering their function. The formyl group can also participate in various chemical reactions, contributing to the compound’s reactivity .

Vergleich Mit ähnlichen Verbindungen

Picolinic acid: A simpler derivative with a carboxylic acid group attached to the pyridine ring.

Nicotinic acid: An isomer of picolinic acid with the carboxyl group at the 3-position.

Isonicotinic acid: Another isomer with the carboxyl group at the 4-position.

Uniqueness: 3-(4-Formylphenyl)picolinic acid is unique due to the presence of both a formyl group and a picolinic acid moiety. This combination allows for diverse reactivity and the formation of various coordination complexes, making it valuable in different fields of research.

Biologische Aktivität

3-(4-Formylphenyl)picolinic acid, with the molecular formula C₁₃H₉NO₃, is an organic compound notable for its potential biological activities and applications in medicinal chemistry. This compound features a picolinic acid moiety, which is a derivative of pyridine, and a formyl group attached to the phenyl ring. The unique structure of this compound allows it to interact with various biological systems, making it a subject of interest in scientific research.

Chemical Structure and Properties

The structural characteristics of this compound contribute to its biological activity. The compound can be represented as follows:

- IUPAC Name : 3-(4-formylphenyl)pyridine-2-carboxylic acid

- Molecular Formula : C₁₃H₉NO₃

- InChI Key : JLBFPCXWHINREB-UHFFFAOYSA-N

This compound primarily acts as a ligand that can bind to metal ions, forming coordination complexes that may interact with biological molecules such as enzymes and proteins. This interaction can alter the function of these biomolecules, leading to various biological effects. The presence of the formyl group enhances the compound's reactivity, allowing it to participate in diverse chemical reactions, including oxidation and reduction processes.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Enzyme Inhibition : Compounds related to picolinic acid have been studied for their ability to inhibit enzymes involved in various metabolic pathways. For instance, they may target beta-secretase (BACE1), which is implicated in Alzheimer's disease .

- Metal Ion Chelation : The picolinic acid structure allows for effective chelation of metal ions, which is relevant in biochemical processes and therapeutic applications.

- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity, suggesting potential applications in treating infections or developing new antibiotics.

Case Studies and Research Findings

- BACE1 Inhibition : A study demonstrated that compounds structurally related to this compound showed promising BACE1 inhibitory activity. For example, modifications in the phenyl ring significantly affected both potency and metabolic stability, indicating that structural optimization could enhance therapeutic efficacy against Alzheimer's disease .

- Metal Binding Studies : Research has shown that this compound can effectively bind metal ions like zinc, which plays a crucial role in numerous biological processes. This binding capability suggests its potential use in drug design aimed at diseases where metal ion homeostasis is disrupted.

Comparative Analysis with Similar Compounds

The following table summarizes key comparisons between this compound and structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Picolinic Acid | Pyridine Carboxylic Acid | Carboxylic group at the 2-position; involved in metal ion chelation. |

| Nicotinic Acid | Pyridine Carboxylic Acid | Essential for vitamin B3; different biological roles. |

| 3-Hydroxymethylpyridine | Hydroxymethyl Derivative | Contains hydroxymethyl group; potential for different reactivity. |

| 2-Amino-5-formylpyridine | Amino Derivative | Contains an amino group; different biological activities. |

Eigenschaften

IUPAC Name |

3-(4-formylphenyl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-8-9-3-5-10(6-4-9)11-2-1-7-14-12(11)13(16)17/h1-8H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLBFPCXWHINREB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)C2=CC=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60687033 |

Source

|

| Record name | 3-(4-Formylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60687033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261972-92-2 |

Source

|

| Record name | 3-(4-Formylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60687033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.